7-Bromo-2,3-dihydropyrazolo[5,1-b]oxazole-6-carboxylic acid
CAS No.: 1707391-71-6
Cat. No.: VC15831282
Molecular Formula: C6H5BrN2O3
Molecular Weight: 233.02 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1707391-71-6 |
|---|---|
| Molecular Formula | C6H5BrN2O3 |
| Molecular Weight | 233.02 g/mol |
| IUPAC Name | 7-bromo-2,3-dihydropyrazolo[5,1-b][1,3]oxazole-6-carboxylic acid |
| Standard InChI | InChI=1S/C6H5BrN2O3/c7-3-4(6(10)11)8-9-1-2-12-5(3)9/h1-2H2,(H,10,11) |
| Standard InChI Key | IEJCNCPXIIBCQB-UHFFFAOYSA-N |
| Canonical SMILES | C1COC2=C(C(=NN21)C(=O)O)Br |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s core consists of a pyrazole ring fused to an oxazole ring, forming a rigid bicyclic system. The pyrazole moiety (a five-membered ring with two adjacent nitrogen atoms) contributes to hydrogen-bonding capabilities, while the oxazole ring (containing one oxygen and one nitrogen atom) enhances electron-deficient characteristics. The bromine atom at the 7-position introduces steric bulk and electrophilic reactivity, whereas the carboxylic acid group at the 6-position enables salt formation and participation in condensation reactions .
The IUPAC name, 7-bromo-2,3-dihydropyrazolo[5,1-b] oxazole-6-carboxylic acid, reflects this arrangement. Its canonical SMILES string, C1COC2=C(C(=NN21)C(=O)O)Br, and InChIKey, IEJCNCPXIIBCQB-UHFFFAOYSA-N, provide unambiguous structural identifiers.
Synthesis and Purification
Synthetic Routes
The synthesis typically involves cyclization reactions starting from hydrazine derivatives and carbonyl-containing precursors. A representative route includes:
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Condensation: Reacting 5-bromo-2-hydroxyacetophenone with hydrazine hydrate to form a hydrazone intermediate.
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Cyclization: Treating the intermediate with a dehydrating agent (e.g., ) under reflux to form the pyrazole-oxazole core .
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Carboxylation: Introducing the carboxylic acid group via oxidation or carboxylative coupling, often using carbon dioxide under high pressure.
Critical parameters include maintaining a pH of 6–7 during cyclization and temperatures between 80–100°C to prevent side reactions.
Purification Techniques
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Thin-Layer Chromatography (TLC): Used to monitor reaction progress, with ethyl acetate/hexane (3:7) as a common mobile phase.
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High-Performance Liquid Chromatography (HPLC): Achieves >98% purity using a C18 column and acetonitrile/water gradient.
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Recrystallization: Ethanol/water mixtures yield crystalline product suitable for X-ray diffraction analysis .
Derivatives and Structural Modifications
Ethyl Ester Derivative
The ethyl ester (CAS 1779121-83-3, ) is a key derivative, synthesized via esterification of the parent carboxylic acid with ethanol in the presence of . This lipophilic variant enhances membrane permeability, making it preferable for in vitro bioactivity assays.
| Property | Value |
|---|---|
| Molecular Weight | 261.07 g/mol |
| SMILES | CCOC(=O)C1=NN2CCOC2=C1Br |
Bromine Substitution Effects
Replacing bromine with other halogens (e.g., chlorine) alters electronic properties. For example, the chloro analog shows a 20% increase in solubility in aqueous buffers, likely due to reduced steric hindrance .
Challenges and Future Directions
Synthetic Optimization
Current yields range from 45–60%, limited by side reactions during cyclization. Microwave-assisted synthesis could reduce reaction times from 12 hours to <2 hours, as demonstrated for analogous oxazoles .
Biological Screening
Priority areas include:
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Anticancer Activity: Testing against NCI-60 cell lines.
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Antimicrobial Assays: Evaluating efficacy against Staphylococcus aureus and Escherichia coli.
Computational Modeling
Density functional theory (DFT) studies could predict reactivity sites. For example, the C-5 position on the oxazole ring is electron-deficient (), favoring nucleophilic attacks .
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